molecular formula C9H10Cl2FN B1435871 4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2031260-75-8

4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1435871
CAS No.: 2031260-75-8
M. Wt: 222.08 g/mol
InChI Key: FDQNPVKUUZMZFV-UHFFFAOYSA-N
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Description

4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H10Cl2FN It is a derivative of indene, a bicyclic hydrocarbon, and contains both chlorine and fluorine atoms, making it a halogenated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms into the indene ring.

    Amination: Conversion of the halogenated indene to the corresponding amine.

    Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.

The reaction conditions for each step may vary, but they generally involve the use of specific reagents and catalysts to achieve the desired transformations. For example, halogenation may be carried out using halogenating agents such as chlorine gas or fluorine-containing compounds, while amination may involve the use of ammonia or amine derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Steps: To remove impurities and isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxygen-containing derivatives.

    Reduction: Conversion to reduced forms, such as amines or hydrocarbons.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: Lacks the fluorine atom, which may affect its chemical properties and biological activity.

    6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride:

Uniqueness

4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and interactions with biological targets. This dual halogenation may enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN.ClH/c10-8-4-5(11)3-7-6(8)1-2-9(7)12;/h3-4,9H,1-2,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQNPVKUUZMZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
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4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 5
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 6
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

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